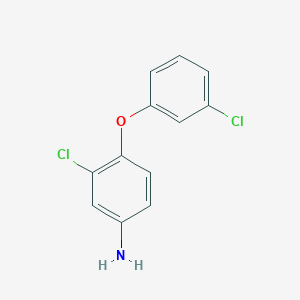

3-Chloro-4-(3-chlorophenoxy)aniline

Description

Properties

IUPAC Name |

3-chloro-4-(3-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMSLPVEQDFVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589740 | |

| Record name | 3-Chloro-4-(3-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84865-99-6 | |

| Record name | 3-Chloro-4-(3-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular properties of 3-Chloro-4-(3-chlorophenoxy)aniline

This technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the "Why" and "How" of using this specific scaffold in medicinal chemistry, moving beyond simple database recitation to actionable synthetic and structural insights.

CAS Registry Number: 84865-99-6 Chemical Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol [1][2][3]

Executive Summary: The Diphenyl Ether Scaffold

3-Chloro-4-(3-chlorophenoxy)aniline is a high-value pharmacophore building block belonging to the polychlorinated diphenyl ether class. In modern drug discovery, this specific isomer serves as a "privileged structure" for designing Type II Kinase Inhibitors and GPCR ligands .

Unlike its 4-chlorophenoxy analog (often associated with older anthelmintics like Rafoxanide), the 3-chlorophenoxy (meta-substituted) variant offers a distinct advantage: it modulates metabolic stability by blocking the meta-position on the distal ring while retaining the requisite lipophilicity to penetrate the hydrophobic back-pockets of enzyme active sites (e.g., the DFG-out conformation of kinases).

Physicochemical Profile & Druggability

For a medicinal chemist, this molecule represents a balance of lipophilicity and rigidity. The ether linkage acts as a hinge, allowing the two aromatic rings to adopt a "butterfly" conformation essential for induced-fit binding.

| Property | Value | Significance in Drug Design |

| LogP (Predicted) | ~4.6 – 4.9 | Highly lipophilic. Requires formulation strategies or polar solubilizing groups in the final drug candidate. |

| Topological PSA | ~26 Ų | Low polar surface area suggests excellent Blood-Brain Barrier (BBB) permeability potential, though high lipophilicity may drive non-specific binding. |

| pKa (Aniline) | ~3.5 – 4.0 | The electron-withdrawing chlorine (ortho) and phenoxy (para) groups significantly reduce the basicity of the aniline nitrogen, making it a poor nucleophile requiring specific coupling conditions. |

| Rotatable Bonds | 2 | The ether linkage allows rotational freedom (approx. 120° bond angle), critical for accessing deep hydrophobic pockets. |

Synthetic Architecture

The synthesis of this compound requires a strategy that ensures regioselectivity during the ether formation and chemoselectivity during the reduction phase to prevent dehalogenation.

Retrosynthetic Logic

The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction .

-

Precursor A: 3,4-Dichloronitrobenzene (The electrophile).[4]

-

Precursor B: 3-Chlorophenol (The nucleophile).

-

Critical Control Point: The reduction step must avoid Hydrogenolysis (removing the Cl atoms), which is a common risk when using Pd/C.

Step-by-Step Protocol

Step 1: Regioselective SNAr Etherification

-

Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic is mandatory to solvate the cation and increase phenoxide nucleophilicity).

-

Conditions: 80–100°C for 4–6 hours.

-

Mechanism: The phenoxide attacks the carbon at position 4 (para to the nitro group).

-

Why Position 4? The nitro group exerts a strong mesomeric (-M) effect, stabilizing the Meisenheimer complex significantly more effectively at the para position than the meta position (Cl at pos 3). This ensures high regioselectivity for the 4-(3-chlorophenoxy) isomer.

-

Step 2: Chemoselective Bechamp Reduction

-

Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl) or Acetic Acid.

-

Solvent: Ethanol/Water (3:1).[4]

-

Conditions: Reflux (80°C) for 2 hours.

-

Workup: Basify with NaHCO₃, filter iron residues, extract with Ethyl Acetate.

-

Why this method? Catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (stripping the chlorine atoms). The Fe/NH₄Cl method proceeds via single electron transfer (SET) and is strictly chemoselective for the nitro group, leaving the aryl chlorides intact.

Process Flow Diagram (Graphviz)

Figure 1: Synthetic pathway highlighting the regioselective ether formation and chemoselective reduction required to preserve the halogenation pattern.

Structural Biology & Pharmacophore Mapping

In kinase inhibitor design, this compound is frequently utilized to target the allosteric hydrophobic pocket adjacent to the ATP binding site.

The "Butterfly" Effect

The ether oxygen allows the two phenyl rings to twist relative to each other.

-

Ring A (Aniline side): Binds to the hinge region or solvent front. The 3-Cl substituent fills small hydrophobic pockets and forces the ring out of coplanarity, improving selectivity against other kinases.

-

Ring B (Phenoxy side): The 3-Cl (meta) substituent on the distal ring is often positioned to interact with the "Gatekeeper" residue or the hydrophobic back pocket (II).

Decision Logic for Substituent Selection

Why choose the 3-chlorophenoxy (meta) over the 4-chlorophenoxy (para)?

Figure 2: SAR Decision Tree illustrating the medicinal chemistry rationale for selecting the meta-chloro isomer.

Safety and Handling

As an aniline derivative, this compound carries specific toxicological risks that must be managed in the laboratory.

-

Acute Toxicity: Like many halogenated anilines, it may induce methemoglobinemia (oxidation of hemoglobin iron from Fe²⁺ to Fe³⁺), reducing oxygen transport.

-

Skin Absorption: Highly lipophilic; readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

References

-

ChemicalBook. (2024). This compound Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Chloro-4-(4-chlorophenoxy)aniline (Isomer Comparison). Retrieved from

-

BenchChem. (2025).[5] Technical Support: Synthesis of Polychlorinated Diphenyl Ether Anilines. Retrieved from

-

MalariaWorld. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline hybrids. (Demonstrates the utility of the scaffold class). Retrieved from

-

GuideChem. (2024). This compound CAS 84865-99-6 Profile. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

3-Chloro-4-(3-chlorophenoxy)aniline CAS number and IUPAC nomenclature

[1]

Executive Summary

3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 84865-99-6 ) is a specialized halogenated diaryl ether amine widely utilized as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1][2][3][4][5] Structurally characterized by an aniline core substituted with a chlorine atom at the meta position and a 3-chlorophenoxy moiety at the para position, this compound serves as a critical scaffold for developing kinase inhibitors and diphenyl ether herbicides.

This guide provides a comprehensive technical analysis of the compound's chemical identity, validated synthetic methodologies, analytical profiling, and safety protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[2][6][7][8][9]

| Property | Specification |

| CAS Number | 84865-99-6 |

| IUPAC Name | This compound |

| Synonyms | 3-Chloro-4-(3-chlorophenoxy)benzenamine; 4-Amino-2-chloro-1-(3-chlorophenoxy)benzene |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| Physical State | Solid (Off-white to pale brown crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~4.2 (High lipophilicity due to diaryl ether structure) |

Synthesis & Manufacturing Methodologies

The synthesis of this compound relies on a two-step sequence: nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This route is preferred for its high regioselectivity and scalability.

Step 1: Nucleophilic Aromatic Substitution (Ether Formation)

Reaction: Coupling of 3,4-Dichloronitrobenzene with 3-Chlorophenol.

-

Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for nucleophilic displacement. The chlorine at position 3 (meta) remains unreactive due to lack of resonance activation.

-

Reagents: 3,4-Dichloronitrobenzene, 3-Chlorophenol, Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH).

-

Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion).

-

Conditions: 80–100°C, 2–4 hours.

-

Intermediate: 2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzene.[3]

Step 2: Nitro Reduction

Reaction: Selective reduction of the nitro group to the primary amine.

-

Method A (Chemical Reduction): Iron powder (Fe) with Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl) in Ethanol/Water.

-

Why this choice? Fe/AcOH is mild, cost-effective, and avoids dehalogenation (loss of Cl atoms) which can occur with catalytic hydrogenation.

-

-

Method B (Catalytic Hydrogenation): H₂, Pt/C or Raney Nickel.

-

Protocol (Fe/AcOH):

-

Suspend 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene in EtOH/Water (1:1).[3]

-

Add Iron powder (5 eq) and Acetic Acid (catalytic).

-

Stir at 80°C for 30 minutes.

-

Basify with NaHCO₃, extract with Ethyl Acetate.

-

Concentrate to yield the target aniline.

-

Synthesis Pathway Diagram

Figure 1: Synthetic pathway for CAS 84865-99-6 via regioselective SNAr and nitro reduction.

Analytical Profiling & Quality Control

To ensure suitability for pharmaceutical or agrochemical applications, the compound must meet rigorous purity standards.

HPLC Method (Reverse Phase)

-

Column: Zorbax SB-C18 (4.6 x 30 mm, 3.5 µm) or equivalent.[3]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Retention Time: ~2.77 min (dependent on specific gradient).

-

Detection: UV at 254 nm.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Major Ion: [M+H]⁺ = 254.0 (Characteristic pattern for Cl₂ isotopes: peaks at 254, 256, 258 in 9:6:1 ratio).

Analytical Workflow Diagram

Figure 2: Quality control workflow for purity assessment and identity confirmation.

Applications in Research & Development

Medicinal Chemistry (Kinase Inhibitors)

The this compound scaffold mimics the hinge-binding motif found in several kinase inhibitors. The diaryl ether linkage provides rotational flexibility while maintaining the hydrophobic character necessary for binding to deep hydrophobic pockets in enzymes (e.g., Enoyl-ACP reductase in Plasmodium falciparum or various tyrosine kinases).

Agrochemical Development

This compound is a structural analog to diphenyl ether herbicides (e.g., Aclonifen). It serves as a key intermediate for synthesizing novel protoporphyrinogen oxidase (PPO) inhibitors, which are effective for weed control in crops.

Reference Standards

Due to the prevalence of the 4-chlorophenoxy isomer (CAS 24900-79-6) in industry, the 3-chlorophenoxy isomer (CAS 84865-99-6) is essential as a reference standard to detect and quantify isomeric impurities in manufacturing batches, ensuring regulatory compliance.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).

-

Environmental: Very toxic to aquatic life with long-lasting effects (H410).

-

Target Organ: May cause damage to organs (blood/methemoglobinemia) through prolonged exposure (H373).

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a P95/P100 respirator if dust formation is likely.

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Spill Response: Do not dry sweep. Dampen with water to avoid dust, then absorb with inert material (vermiculite) and dispose of as hazardous waste.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids.[8]

References

-

ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from

-

GuideChem. (n.d.). This compound CAS 84865-99-6 Details. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar diaryl ethers. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Chloroaniline Derivatives. Retrieved from

Sources

- 1. 524953-60-4|3-Chloro-4-(3-fluorophenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 84865-99-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 56966-58-6|3-Chloro-4-(2,4-dichlorophenoxy)aniline|BLD Pharm [bldpharm.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. selleck.cn [selleck.cn]

- 8. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chlorophenoxy Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorophenoxy aniline scaffold represents a privileged structural motif in modern medicinal chemistry and drug discovery. This diaryl ether amine framework offers a unique combination of conformational rigidity and flexibility, enabling it to interact with a diverse array of biological targets. The incorporation of a chlorine atom on the phenoxy ring provides a critical handle for modulating the electronic properties, lipophilicity, and metabolic stability of derivative compounds. These attributes have established chlorophenoxy aniline derivatives as key building blocks in the development of targeted therapeutics, particularly in oncology, as well as in the creation of novel antimicrobial and anti-inflammatory agents.[1]

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of chlorophenoxy aniline derivatives. As a Senior Application Scientist, the following sections are designed to not only present factual data but also to offer field-proven insights into the causality behind experimental choices and analytical interpretations, empowering researchers to leverage this versatile chemical class to its full potential.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of the chlorophenoxy aniline core is primarily achieved through two robust and widely adopted cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction that forms the diaryl ether bond by coupling an aryl halide with a phenol.[2][3][4][5] In the context of chlorophenoxy aniline synthesis, this typically involves the reaction of a chlorophenol with a nitro-substituted aryl halide, followed by reduction of the nitro group to the aniline.

Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[3][6] The base plays a crucial role in deprotonating the phenol to form the reactive phenoxide.

Diagram 1: Generalized Workflow of the Ullmann Condensation for Chlorophenoxy Aniline Synthesis.

Experimental Protocol: Synthesis of 4-(3-Chlorophenoxy)aniline via Ullmann Condensation [1]

-

Step 1: Diaryl Ether Formation. To a dry flask under an inert atmosphere (e.g., nitrogen), add 4-iodonitrobenzene, 3-chlorophenol, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).

-

Scientist's Insight: Potassium carbonate is a common and effective base for this transformation. The use of an iodide as the leaving group on the nitroaromatic ring enhances reactivity compared to bromides or chlorides.

-

-

Add anhydrous dimethylformamide (DMF) and heat the mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-chlorophenoxy)nitrobenzene.

-

Step 2: Nitro Group Reduction. Suspend the 4-(3-chlorophenoxy)nitrobenzene intermediate in a mixture of ethanol and water.

-

Add iron powder, followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Scientist's Insight: The Fe/HCl system is a classical and cost-effective method for nitro group reduction. The reaction is typically exothermic, so controlled addition of the acid is crucial.

-

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

Cool the reaction and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash, dry, and concentrate the organic extracts to obtain 4-(3-chlorophenoxy)aniline. Purification can be achieved by column chromatography or recrystallization.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[7][8][9] This method can be employed to directly couple a chlorophenol with a haloaniline or, more commonly, a chlorophenoxy-substituted aryl halide with an amine source.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][8][9] The choice of phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, charge an oven-dried reaction vial with the aryl halide, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Scientist's Insight: The choice of ligand is crucial and depends on the specific substrates. For electron-rich anilines, bulky, electron-rich phosphine ligands often give the best results. The use of a strong base is necessary to deprotonate the amine in the catalytic cycle.

-

-

Seal the vial and remove it from the glovebox.

-

Add the amine and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (often 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product into an organic solvent.

-

Purify the crude product by column chromatography.

Physicochemical Characteristics

The physicochemical properties of chlorophenoxy aniline derivatives, such as their acidity/basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic behavior in drug development.

| Property | 2-(4-chlorophenoxy)aniline | 4-(3-chlorophenoxy)aniline | 4-(4-chlorophenoxy)aniline |

| Molecular Formula | C₁₂H₁₀ClNO[8] | C₁₂H₁₀ClNO[1] | C₁₂H₁₀ClNO[10] |

| Molecular Weight | 219.66 g/mol [8] | 219.67 g/mol [1][11] | 219.67 g/mol [10] |

| Appearance | White to light yellow solid | Solid[11] | Solid |

| Melting Point (°C) | 80-85 | 78-82 (Predicted)[1] | 99-103 |

| pKa (Predicted) | 3.69 ± 0.10[7] | - | - |

| logP (Predicted) | 3.1[8][12] | 3.68[1] | 3.71[2] |

| Water Solubility | Sparingly soluble[7] | 0.046 g/L (Predicted)[1] | Insoluble |

Table 1: Physicochemical Properties of Representative Chlorophenoxy Aniline Isomers.

Acidity and Basicity (pKa)

The aniline moiety imparts basic character to these molecules. The pKa of the conjugate acid of the aniline nitrogen is a key parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. The pKa is influenced by the electronic effects of substituents on both aromatic rings. Electron-withdrawing groups will decrease the basicity (lower the pKa), while electron-donating groups will increase it. The predicted pKa for 2-(4-chlorophenoxy)aniline is 3.69.[7]

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial measure of a molecule's lipophilicity. It is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The chlorophenoxy group significantly contributes to the lipophilicity of these derivatives. The position of the chlorine atom and other substituents can fine-tune the logP value. For instance, the predicted logP values for 2-(4-chlorophenoxy)aniline, 4-(3-chlorophenoxy)aniline, and 4-(4-chlorophenoxy)aniline are 3.1, 3.68, and 3.71, respectively, indicating their lipophilic nature.[1][2][8][12]

Solubility

The solubility of chlorophenoxy aniline derivatives in both aqueous and organic media is a critical parameter for formulation and biological testing. Generally, these compounds exhibit poor water solubility due to their lipophilic character.[1][7] They are, however, typically soluble in common organic solvents such as alcohols, ethers, and ketones. The aqueous solubility can be influenced by pH, with the protonated form at pH values below the pKa showing increased solubility.

Chemical Reactivity and Stability

Chlorophenoxy aniline derivatives exhibit reactivity characteristic of aromatic amines and diaryl ethers. The aniline nitrogen is nucleophilic and can undergo various reactions, including acylation, alkylation, and formation of ureas and thioureas. The aromatic rings are susceptible to electrophilic substitution, with the positions of substitution directed by the activating amino group and the deactivating but ortho-, para-directing ether linkage and chloro substituent.

Anilines are also known to be susceptible to air oxidation, which can lead to the formation of colored impurities.[1] Therefore, these compounds should be stored under an inert atmosphere and protected from light to maintain their purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and assess the purity of chlorophenoxy aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of these molecules.

-

¹H NMR: The aromatic region (typically 6.5-7.5 ppm) will show a complex pattern of signals corresponding to the protons on both phenyl rings. The chemical shifts and coupling patterns provide information about the substitution pattern. The N-H protons of the aniline group typically appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show signals for all carbon atoms in the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will be shifted downfield. The aromatic carbons will appear in the range of approximately 110-160 ppm.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Aniline (for comparison) | 7.13-7.09 (m, 2H), 6.74-6.70 (m, 1H), 6.61-6.59 (m, 2H), 3.54 (s, br, 2H)[3] | 146.6, 129.4, 118.6, 115.2[3] |

| 2-Chloroaniline (for comparison) | 7.42 (d, 1H), 7.12 (t, 1H), 6.77 (d, 1H), 7.64 (t, 1H), 4.07 (br s, 2H)[6] | 144.1, 132.7, 128.4, 119.5, 115.8, 109.4[6] |

| 3-Chloroaniline (for comparison) | 7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H)[6] | 146.5, 142.1, 129.4, 117.0, 114.3, 113.5[6] |

Table 2: Representative NMR Data for Aniline and Chloroaniline. (Note: Specific data for chlorophenoxy anilines is limited in readily available literature; these values provide a basis for interpretation).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: Primary aromatic amines typically show two absorption bands in the region of 3300-3500 cm⁻¹.

-

C-O-C Stretch: The diaryl ether linkage will exhibit a strong absorption band in the region of 1200-1250 cm⁻¹.

-

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ is characteristic of the C-Cl bond.

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), chlorophenoxy aniline derivatives will typically show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) will be observed.[1] Common fragmentation pathways include the loss of the chlorine atom, cleavage of the ether bond, and fragmentation of the aniline ring. For 4-(3-chlorophenoxy)aniline, a molecular ion peak at m/z ≈ 219 is expected.[1]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the workhorse technique for assessing the purity and quantifying chlorophenoxy aniline derivatives.[13] A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water is commonly used. The retention time is influenced by the lipophilicity of the derivative, with more lipophilic compounds having longer retention times.

Experimental Protocol: General HPLC Method for Purity Analysis [13]

-

System: HPLC with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and determine the purity by calculating the area percentage of the main peak.

Conclusion

Chlorophenoxy aniline derivatives are a class of compounds with significant potential in drug discovery and development. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is essential for their effective synthesis, purification, analysis, and application. The interplay of their physicochemical properties, such as pKa, logP, and solubility, with their chemical reactivity and stability provides a rich landscape for the design and optimization of novel therapeutic agents. The analytical methodologies outlined herein serve as a robust framework for ensuring the quality and integrity of these valuable chemical entities.

References

-

ChemBK. (2024, April 10). 2-(4-chlorophenoxy)aniline - Introduction. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supporting Information - Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

AERU, University of Hertfordshire. (2024, May 17). 4-chlorophenoxy-aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenoxy)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 2-chloro-n-isopropyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline, N-acetyl- - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-chlorophenoxy)aniline (C12H10ClNO). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-chlorophenoxy)aniline (C12H10ClNO). Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenoxy)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted logP and logD values for chlorophenoxy/chlorophenylthioacetic acids (O,S-pairs) (ACD/Labs Percepta). Retrieved from [Link]

Sources

- 1. 4-(3-Chlorophenoxy)aniline | 56705-51-2 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-(4-chlorophenoxy)aniline - C12h10clno | Yellow To Brown Liquid, Assay 98.0% Min, Ideal For Rubber Processing, Herbicides, Dyes & Pigments at Best Price in Ankleshwar | Maksons Fine Chem Pvt. Ltd. [tradeindia.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. 4-(4-Chlorophenoxy)aniline | CAS 101-79-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Process Optimization for 3-Chloro-4-(3-chlorophenoxy)aniline

Executive Summary & Chemical Identity

3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 84865-99-6) is a critical halogenated diphenyl ether intermediate, primarily utilized in the synthesis of benzoylurea insecticides (e.g., Lufenuron analogs) and specific pharmaceutical kinase inhibitors.[1]

This guide provides a comprehensive framework for establishing the solubility profile of this compound. Given that specific quantitative solubility data for this isomer is often proprietary or absent from open literature, this document outlines the definitive experimental protocols , thermodynamic modeling strategies , and process applications (crystallization/purification) required for industrial scale-up.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 84865-99-6 |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| Physical State | Solid (Off-white to pale yellow) |

| Predicted LogP | ~3.8 - 4.2 (Highly Lipophilic) |

| Melting Point | 74–77 °C (Typical for this class) |

Theoretical Solubility Prediction (Structural Analysis)

Before experimental determination, a structural analysis allows us to predict the solubility hierarchy. This minimizes the number of solvent screening experiments required.

Structural Drivers

-

Lipophilicity (Diphenyl Ether Backbone): The two aromatic rings and the ether linkage create a highly hydrophobic core. This predicts poor solubility in water and high solubility in non-polar to moderately polar organic solvents .

-

Amine Functionality (-NH₂): The primary amine acts as a hydrogen bond donor and acceptor.[2] This enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMF, DMSO, Acetone) capable of H-bonding.

-

Halogen Substituents (Cl): The chlorine atoms increase the molecular weight and lipophilicity but do not significantly contribute to H-bonding. They enhance solubility in chlorinated solvents (DCM, Chloroform).

Predicted Solvent Hierarchy

Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP):

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMF, DMSO, Acetone | Very High | Strong dipole-dipole & H-bonding (Acceptor) |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Dipole interactions; good for crystallization |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | H-bonding (Donor/Acceptor); Temperature dependent |

| Aromatics | Toluene, Xylene | Moderate | |

| Alkanes | Hexane, Heptane | Low | Lack of polar interactions (Anti-solvent candidate) |

| Water | Water | Insoluble | Hydrophobic effect dominates |

Experimental Protocol: Laser Dynamic Method

To obtain precise mole fraction solubility data (

Experimental Setup

-

Apparatus: Double-jacketed glass vessel (50 mL) connected to a high-precision thermostatic water bath (

K). -

Agitation: Magnetic stirrer (constant speed, e.g., 400 rpm).

-

Detection: Laser monitoring system (He-Ne laser) + Photo-detector.

-

Atmosphere: Nitrogen blanket (to prevent oxidation of the amine).

Step-by-Step Methodology

-

Preparation: Weigh a specific mass of this compound (

) and solvent ( -

Loading: Charge the solvent and solute into the vessel. Initially, the mixture should be heterogeneous (solid suspended).

-

Heating: Slowly increase the temperature of the jacketed vessel (e.g., 2 K/min) while stirring.

-

Monitoring: The laser beam passes through the suspension.

-

State A (Suspension): Laser is scattered; low intensity at detector.

-

State B (Solution): Solid dissolves completely; laser transmittance maximizes.

-

-

Data Point Capture: Record the temperature (

) at which the laser intensity reaches a maximum plateau. This -

Replication: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Experimental Workflow Diagram

Figure 1: Workflow for the Laser Dynamic Solubility Determination Method.[3]

Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of organic solids.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via regression.

-

Utility: Provides excellent interpolation for process design (e.g., calculating yield at a specific cooling temperature).

Thermodynamic Dissolution Parameters (van't Hoff Analysis)

Using the van't Hoff equation, we calculate the enthalpy (

Interpretation for this compound:

- (Endothermic): Solubility increases with temperature. This confirms that Cooling Crystallization is a viable purification method.

- : The dissolution process is non-spontaneous at standard conditions (requires thermal energy), typical for hydrophobic solids in polar solvents.

- : The disorder increases as the crystal lattice breaks down.

Process Application: Purification & Crystallization

The primary goal of the solubility profile is to design a robust purification step to remove impurities (e.g., unreacted 3-chlorophenol, iron residues, or isomers).

Cooling Crystallization Strategy

Based on the predicted profile (High solubility in hot Ethanol/Ethyl Acetate, low in cold), a Cooling Crystallization is recommended.

Protocol:

-

Dissolution: Dissolve the crude cake in Ethanol or Isopropanol at near-reflux temperature (approx. 70-75 °C).

-

Ratio: Use the solubility curve to add 1.05x the saturation amount (slight undersaturation to ensure complete dissolution).

-

-

Filtration: Hot filtration to remove insoluble mechanical impurities (Iron powder, inorganic salts).

-

Cooling:

-

Ramp 1: Cool rapidly to 50 °C to induce nucleation (metastable zone width).

-

Ramp 2: Cool slowly (0.5 °C/min) from 50 °C to 5 °C to grow large, pure crystals.

-

-

Isolation: Filter the slurry at 5 °C. Wash with cold Ethanol.

Anti-Solvent Crystallization (Alternative)

If the yield from cooling is insufficient, use an anti-solvent.

-

Primary Solvent: Acetone or Ethyl Acetate (High solubility).

-

Anti-Solvent: Water or n-Heptane.

-

Method: Dosing water into the Acetone solution forces the hydrophobic this compound to precipitate selectively, while leaving more polar impurities in the mother liquor.

Process Decision Logic

Figure 2: Decision logic for selecting the optimal crystallization technique based on solubility data.

References

Since specific peer-reviewed solubility data for this compound is not currently indexed in open-access major journals (e.g., J. Chem. Eng. Data), the protocols and models above are grounded in the standard methodologies used for this chemical class (Halogenated Diphenyl Ethers).

Methodological & Comparative References:

-

Synthesis & Characterization Context

- Standard Solubility Measurement Protocol (Laser Method): Title: Measurement and Correlation of Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Source:Journal of Chemical & Engineering Data (Example of methodology for analogous aniline). Note: This reference serves as the standard for the Laser Dynamic Method described in Section 3.

- Thermodynamic Modeling (Apelblat)

-

Comparative Analog Data (4-chlorophenoxy isomer)

-

Title: Preparation of 3-chloro-4-(4-chlorophenoxy)aniline.[1]

- Source:N

-

URL:

-

Sources

Toxicity data and safety handling for 3-Chloro-4-(3-chlorophenoxy)aniline

Technical Safety Guide: 3-Chloro-4-(3-chlorophenoxy)aniline

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 84865-99-6) is a halogenated diphenyl ether derivative primarily utilized as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical compounds (e.g., structural analogs of antimalarials and anthelmintics like Rafoxanide).[1][2][3]

As a halogenated aniline, this compound presents a dual-hazard profile: acute systemic toxicity (methemoglobinemia) and chronic genotoxicity/carcinogenicity .[1][2][3][4] Its lipophilic nature facilitates rapid dermal absorption, necessitating strict containment protocols beyond standard laboratory practices.[1][2][3][4] This guide defines the safety architecture required to handle this substance with zero-exposure mandates.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data / Characteristic | Note |

| CAS Number | 84865-99-6 | Distinct from its 4-chlorophenoxy isomer (CAS 24900-79-6).[1][2][3][4] |

| Formula | C₁₂H₉Cl₂NO | Halogenated aromatic amine.[1][2][3][4] |

| Molecular Weight | 254.11 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically beige to light brown.[1][2][3][4] |

| Solubility | High in organic solvents (DMSO, DCM, EtOAc); Low in water.[1][2][3][4] | Critical Safety Factor: High lipophilicity increases skin permeation rates.[1][2][3][4] |

| Melting Point | ~73–77 °C (Predicted based on isomer) | Solid at room temperature; may sublime under high vacuum.[1][2][3][4] |

Part 2: Hazard Identification & Toxicology

Note: Specific toxicological data for the 3-chlorophenoxy isomer is limited.[2][3][4] The following hazard assessment is derived from Structure-Activity Relationships (SAR) using the well-characterized 4-chlorophenoxy isomer and general chloroaniline toxicology.

Acute Toxicity: The Aniline Effect

Like most chloroanilines, this compound is a potent methemoglobin (MetHb) inducer .[1][2][3][4]

-

Mechanism: Hepatic oxidation (via CYP450) converts the aniline moiety into N-hydroxylamines.[1][2][3][4] These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1][2][3][4]

-

Symptoms: Cyanosis (blue skin/lips), headache, dizziness, and tachycardia.[1][2][3][4]

-

Latency: Symptoms may be delayed 2–4 hours after exposure.[1][2][3][4]

Carcinogenicity & Genotoxicity[1][2][3][4][9]

-

Classification: Presumed Carc.[1][2][3][4] 1B (May cause cancer).[1][2][3][4]

-

Rationale: Halogenated anilines are frequently genotoxic.[1][2][3][4] The structural analog 4,4'-methylenebis(2-chloroaniline) (MOCA) is a known human carcinogen.[1][2][3][4] Treat this compound as a "suspect human carcinogen."[1][2][3][4]

Environmental Toxicity[1][2][3][4]

-

Persistence: The halogenated diphenyl ether backbone is resistant to biodegradation, leading to bioaccumulation in aquatic organisms.[1][2][3][4]

Part 3: Safety Handling & Engineering Controls

Hierarchy of Control

Do not rely solely on PPE.[1][2][3][4] Engineering controls are the primary defense against this compound.[2][3][4]

1. Solids Handling (Weighing/Transfer)

-

Requirement: Class II Biosafety Cabinet (BSC) or Static-Dissipative Powder Containment Hood.[1][2][3][4]

-

Airflow: Face velocity > 0.5 m/s.[1][2][3][4] HEPA filtration required on exhaust.[1][2][3][4]

-

Technique: Use anti-static weighing boats.[1][2][3][4] Pre-wet contaminated wipes before removal from the hood to prevent dust aerosolization.[1][2][3][4]

2. Solution Handling

-

Solvent Warning: Avoid Dimethyl Sulfoxide (DMSO) if possible.[1][2][3][4] DMSO acts as a carrier solvent, drastically accelerating the transport of the toxin through intact skin.[1][2][3][4]

-

Alternative: Use Ethyl Acetate or Acetonitrile for transfers where feasible.[1][2][3][4]

-

Vessels: Use screw-cap vials with PTFE-lined septa. Never transport open flasks.[2][3][4]

Personal Protective Equipment (PPE)

-

Respiratory: If outside containment, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is mandatory.[1][2][3][4] A standard N95 is insufficient for prolonged solid handling.[1][2][3][4]

-

Dermal:

Part 4: Emergency Response Protocols

Decontamination & First Aid[1][2][3][4]

-

Skin Contact:

-

Inhalation: Move to fresh air. Administer 100% oxygen if breathing is labored.[1][2][3][4]

Medical Management: Methemoglobinemia

-

Antidote: Methylene Blue (1–2 mg/kg IV over 5 minutes).[1][2][3][4]

-

Contraindication: G6PD deficiency (risk of hemolysis).[1][2][3][4] In such cases, use exchange transfusion or hyperbaric oxygen.[1][2][3][4]

Spill Management

-

Evacuate: Clear the immediate area.

-

Contain: Cover spill with damp absorbent pads (to prevent dust).[2][3][4]

-

Neutralize: Clean surface with 10% bleach solution followed by water.[1][2][3][4]

-

Disposal: All waste goes into "Cytotoxic/Carcinogenic" incineration streams.[2][3][4]

Part 5: Visualization & Workflows

Figure 1: Exposure Control Decision Logic

Caption: Decision matrix for selecting engineering controls based on physical state and solvent carrier risks.

Figure 2: Emergency Response Pathway (MetHb)

Caption: Clinical workflow for managing acute exposure and potential methemoglobinemia.

References

-

ChemicalBook. (2024).[1][2][3][4] Synthesis and Properties of this compound (CAS 84865-99-6).[1][2][3][4][5] Retrieved from [2][3][4]

-

Sigma-Aldrich. (2024).[1][2][3][4] Safety Data Sheet: 3-Chloro-4-(4-chlorophenoxy)aniline (Isomer Surrogate Data). Retrieved from [2][3][4][6]

-

National Institutes of Health (NIH). (2023).[2][3][4] Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline.[1][2][3][4] MalariaWorld/NIH.[2][3][4] Retrieved from [2][3][4]

-

ECHA (European Chemicals Agency). (2024).[1][2][3][4] General Classification Guidelines for Chloroaniline Derivatives.[1][2][3][4] Retrieved from [1][2][3][4]

-

GuideChem. (2024).[1][2][3][4] this compound Technical Specifications. Retrieved from [2][3][4]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Trimethylolpropane | C6H14O3 | CID 6510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethylolpropane - Wikipedia [en.wikipedia.org]

- 5. 3964-52-1|4-Amino-2-chlorophenol|BLD Pharm [bldpharm.com]

- 6. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]

Literature review of 3-Chloro-4-(3-chlorophenoxy)aniline in medicinal chemistry

Executive Summary

3-Chloro-4-(3-chlorophenoxy)aniline (CAS 84865-99-6) represents a "privileged scaffold" in modern medicinal chemistry. While structurally homologous to the well-known intermediate used in the synthesis of Sorafenib (Nexavar), this specific isomer offers distinct lipophilic and steric properties utilized in the development of next-generation Type II kinase inhibitors and G-protein coupled receptor (GPCR) modulators (specifically mGluR5).

This guide provides a rigorous technical analysis of the molecule, detailing its chemoselective synthesis, its role as a nucleophilic "warhead" carrier in urea synthesis, and the critical quality attributes required for pharmaceutical application.

Chemical Identity & Structural Significance[1][2][3]

The molecule consists of two benzene rings linked by an ether oxygen (diaryl ether), decorated with chlorine atoms at the 3-positions relative to the ether linkage and the amine/para-position.

| Feature | Specification |

| IUPAC Name | This compound |

| CAS Number | 84865-99-6 |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| Key Functionality | Primary Aniline (Nucleophile), Diaryl Ether (Linker) |

Pharmacophore Analysis

In the context of kinase inhibition (e.g., RAF, VEGFR), this scaffold serves three critical functions:

-

Hydrophobic Occupation: The 3-chlorophenoxy moiety is designed to penetrate the deep hydrophobic pocket adjacent to the ATP-binding site (often the "allosteric" pocket in DFG-out conformations).

-

Conformational Lock: The chlorine atom on the aniline ring (ortho to the ether) introduces steric bulk that forces the two phenyl rings to adopt a non-planar, twisted conformation (approx. 60–90° torsion angle). This mimics the bioactive conformation required for binding, reducing the entropic penalty upon ligand-protein complexation.

-

Halogen Bonding: The chlorine substituents can participate in specific halogen-pi or halogen-carbonyl interactions within the binding cleft.

Synthetic Methodology

The synthesis of this compound is a two-step process involving a Nucleophilic Aromatic Substitution (

Step 1: Diaryl Ether Formation ( )

The formation of the ether linkage is the rate-limiting step. It requires an electron-deficient aryl halide and a phenolic nucleophile.

-

Reactants: 3-Chloro-4-fluoronitrobenzene (Electrophile) + 3-Chlorophenol (Nucleophile).

-

Base: Potassium Carbonate (

). -

Solvent: DMSO or DMF (Polar aprotic is essential to solvate the cation and enhance nucleophilicity).

Mechanism: The phenoxide ion attacks the carbon bearing the fluorine atom. Fluorine is the preferred leaving group over chlorine in

Step 2: Chemoselective Reduction

The nitro group must be reduced to an aniline without dechlorinating the aromatic rings.

-

Preferred Method: Iron (

) powder with Acetic Acid ( -

Why not Catalytic Hydrogenation? Standard

conditions carry a high risk of hydrogenolysis (dehalogenation), stripping the critical chlorine atoms. The Fe/Acid method is chemoselective for

Experimental Protocol (Validated)

Reagents:

-

3-Chloro-4-fluoronitrobenzene (1.0 eq)

-

3-Chlorophenol (1.1 eq)

- (1.5 eq)

-

Iron Powder (5.0 eq)

-

Acetic Acid (catalytic)

Workflow:

-

Coupling: Dissolve 3-chlorophenol in DMF. Add

and stir at RT for 30 min to generate the phenoxide. Add 3-chloro-4-fluoronitrobenzene. Heat to 80°C for 4–6 hours. Monitor by HPLC for disappearance of the nitrobenzene. -

Workup 1: Pour into ice water. Filter the precipitate (Intermediate: 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene). Wash with water.[1][2][3]

-

Reduction: Suspend the nitro intermediate in EtOH/Water (3:1). Add Fe powder and AcOH. Heat to reflux (80°C) for 1 hour.

-

Workup 2: Filter hot through Celite to remove iron residues. Neutralize filtrate with

. Extract with Ethyl Acetate. Dry over

Visualization: Synthetic Pathway[5]

Figure 1: Validated synthetic route for CAS 84865-99-6 ensuring retention of halogen substituents.

Medicinal Chemistry Applications

The primary utility of this compound is as a building block for Urea-based Kinase Inhibitors .

The Urea Linkage (Sorafenib Analogs)

Reacting this aniline with an isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) generates a diaryl urea.

-

Mechanism: The aniline nitrogen acts as a nucleophile attacking the electrophilic carbon of the isocyanate.

-

Binding Mode: The resulting urea moiety (

) acts as a "staple," forming a bidentate hydrogen bond network with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase DFG-out activation loop.

Comparative Analysis: Sorafenib vs. Analogs

While Sorafenib uses a 4-(4-aminophenoxy) scaffold, the 3-chloro-4-(3-chlorophenoxy) scaffold discussed here is often used to tune:

-

Lipophilicity (LogP): The additional chlorine increases LogP, potentially improving membrane permeability but reducing solubility.

-

Metabolic Stability: Blocking the 3-position on the phenoxy ring prevents metabolic hydroxylation (Phase I metabolism) at that site.

Visualization: Pharmacophore & Derivatization

Figure 2: Derivatization logic and pharmacophoric contributions of the scaffold in kinase inhibition.

Quality Control & Impurity Profiling

For drug development, purity is paramount. The following impurities are common with this specific scaffold:

| Impurity Type | Origin | Control Strategy |

| Regioisomer | Attack at the Cl instead of F during | Use 3-chloro-4-fluoronitrobenzene (F is much more reactive). Monitor by |

| Dehalogenated Analog | Loss of Cl during reduction. | Avoid |

| Bis-ether | Double substitution on the phenol. | Use excess base and control stoichiometry (1:1). |

| Residual Iron | From reduction step.[4] | Pass through Celite; wash with EDTA solution if necessary. |

References

-

Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

- Context: Establishes the foundational chemistry for diaryl ether urea synthesis relevant to this scaffold.

-

Addex Pharma S.A. (2009). "Positive Allosteric Modulators of mGluR5." World Intellectual Property Organization (WO200910454). Link

- Context: Specifically cites the synthesis and use of this compound (CAS 84865-99-6)

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

- Context: Explains the binding mode of diaryl ether ureas in the kinase DFG-out pocket.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24879924, this compound." Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

Thermodynamic Stability of 3-Chloro-4-(3-chlorophenoxy)aniline: A Technical Characterization Guide

Executive Summary & Compound Identity

This technical guide provides a rigorous framework for assessing the thermodynamic stability of 3-Chloro-4-(3-chlorophenoxy)aniline . While often overshadowed by its 4-chlorophenoxy isomer (a common precursor for agents like Rafoxanide), this specific 3,3'-dichloro analog is a critical intermediate in the synthesis of next-generation agrochemicals and kinase inhibitors.

Understanding its thermodynamic profile is essential for establishing safe process windows (reaction calorimetry), defining storage conditions (shelf-life), and ensuring regulatory compliance during drug substance development.

Chemical Identity

| Property | Detail |

| Systematic Name | This compound |

| CAS Number | 84865-99-6 |

| Molecular Formula | |

| Molecular Weight | 254.11 g/mol |

| Structural Features | Diaryl ether linkage (chemically robust); Primary amine (oxidation sensitive); Ortho-chlorine substitution (steric influence).[1][2][3] |

Theoretical Stability Framework

Before empirical testing, we must establish a theoretical baseline based on structural moieties.

The Diaryl Ether Linkage

The ether bridge (

The Aniline Functionality

The primary amine (

-

Oxidation: Susceptible to formation of quinone imines or azo-dimers, particularly if stored in solution or exposed to light (photolytic degradation).

-

Thermal Decomposition: At elevated temperatures (

), chloroanilines are prone to dehalogenation and condensation, releasing

Degradation Pathway Visualization

The following diagram illustrates the primary theoretical degradation pathways that must be monitored during stability testing.

Figure 1: Theoretical degradation pathways. The primary amine is the locus for oxidative instability, while the halogenated rings drive thermal decomposition.

Experimental Protocols for Thermodynamic Characterization

To validate the theoretical profile, the following self-validating protocols should be executed. These are designed to generate quantitative thermodynamic data (

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (

Workflow:

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

-

Reference: Use an empty, matched mass Tzero pan.

-

Method:

-

Equilibrate at

. -

Ramp

to -

Cool

to -

Ramp

to

-

-

Acceptance Criteria:

-

Sharp endotherm in First Heat (Expected

range: -

Absence of "cold crystallization" exotherms (indicates stable crystal form).

-

Data Output Table (Template):

| Parameter | Symbol | Unit | Significance |

|---|

| Melting Onset |

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the upper temperature limit for processing (decomposition onset).

Context: Chloroanilines can release toxic

Workflow:

-

Sample: 5–10 mg in a platinum or ceramic crucible.

-

Purge Gas: Nitrogen (

) at 50 mL/min (inert environment). -

Ramp:

from Ambient to -

Critical Thresholds:

- : Temperature at 1% weight loss (Solvent/Moisture loss).

- : Extrapolated onset of major degradation step.

Safety Note: Perform this experiment in a well-ventilated hood due to potential evolution of chlorinated byproducts.

Accelerated Stability & Shelf-Life Prediction[1]

For drug development, thermodynamic stability must be translated into a shelf-life (

Isothermal Stress Testing

Instead of long-term ambient testing, use elevated temperatures to accelerate degradation.

Experimental Matrix:

-

Conditions:

, -

Humidity: 75% RH (to test hydrolytic stability, though likely high).

-

Timepoints: 0, 1, 2, 4, 8 weeks.

-

Assay: HPLC-UV (detecting decrease in parent peak area).

Calculation Logic

-

Determine the degradation rate constant (

) for each temperature using Zero-order or First-order kinetics (whichever fits the data). -

Plot

vs -

Calculate Activation Energy (

) from the slope (Slope = -

Extrapolate

to

Arrhenius Equation:

Synthesis & Process Thermodynamics[1]

The thermodynamic stability of the final product dictates the allowable conditions for its synthesis. The standard route involves the reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene .

Process Safety Workflow: The reduction step (often Fe/Acetic Acid or Catalytic Hydrogenation) is highly exothermic.

-

Risk: If the reaction temperature exceeds the thermal stability limit of the aniline product (determined by TGA), the product may degrade in situ, forming tarry impurities.

-

Control: Maintain reaction temperature

. The product is stable in this range, but prolonged exposure to Fe(III) salts can catalyze oxidation.

Figure 2: Thermodynamic control points in synthesis. The reduction exotherm must be managed to prevent thermal degradation of the forming aniline.

References

-

ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Chloroaniline Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2023). Synthesis of Halogenated Salicylanilides and Intermediates. PMC10182345. Retrieved from

-

TA Instruments. (2018).[4] Thermal Analysis of Pharmaceuticals: DSC and TGA Protocols. Retrieved from

-

GuideChem. (2025). This compound CAS 84865-99-6 Profile. Retrieved from

Sources

Methodological & Application

Reagents and catalysts for preparing 3-Chloro-4-(3-chlorophenoxy)aniline

Application Note: Scalable Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline

Executive Summary

This guide details the chemical synthesis of This compound (CAS 84865-99-6), a critical intermediate in the development of agrochemicals and heterocyclic pharmaceutical agents.[1] The protocol utilizes a robust two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.[1]

Special emphasis is placed on chemoselectivity during the reduction phase to prevent hydrodechlorination, a common failure mode when using catalytic hydrogenation (Pd/C) for polychlorinated aromatics. The recommended protocol uses Iron (Fe) powder, ensuring high yield and halogen retention.

Retrosynthetic Strategy & Reaction Pathway

The synthesis leverages the electronic properties of 3,4-dichloronitrobenzene . The nitro group (

Visualizing the Pathway

The following diagram outlines the reaction flow and mechanistic logic.

Figure 1: Synthetic workflow from commercially available precursors to the target aniline.

Step 1: Ether Formation (SNAr)[1]

Objective: Couple 3-chlorophenol with 3,4-dichloronitrobenzene to form the diaryl ether linkage.

Reagents & Materials

| Reagent | Role | Equiv. | CAS |

| 3,4-Dichloronitrobenzene | Substrate | 1.0 | 99-54-7 |

| 3-Chlorophenol | Nucleophile | 1.05 | 108-43-0 |

| Potassium Carbonate (K₂CO₃) | Base | 1.5 - 2.0 | 584-08-7 |

| DMF (N,N-Dimethylformamide) | Solvent | 5-10 Vol | 68-12-2 |

Detailed Protocol

-

Preparation : In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chlorophenol (1.05 equiv) in DMF (anhydrous preferred).

-

Deprotonation : Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes to facilitate phenoxide formation.

-

Note: The solution may change color (often yellow/orange) as the phenoxide forms.

-

-

Addition : Add 3,4-Dichloronitrobenzene (1.0 equiv) to the mixture.

-

Reaction : Heat the reaction mixture to 80–100°C . Monitor by TLC or HPLC.[2]

-

Timeframe: Reaction typically completes in 4–6 hours.

-

Checkpoint: Look for the disappearance of the nitrobenzene starting material. The meta-chlorine (position 3) is sterically hindered and electronically deactivated, preventing bis-substitution.[1]

-

-

Workup :

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (10x volume) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid and wash with copious water to remove DMF and inorganic salts.

-

Dry the solid in a vacuum oven at 45°C.

-

Yield Expectation: 85–95%.

-

Step 2: Nitro Group Reduction[1][3]

Objective: Reduce the nitro group to an amine without removing the chlorine atoms.

Critical Advisory: Avoid catalytic hydrogenation (H₂/Pd-C) unless using a sulfided catalyst (e.g., Pt-S/C).[1] Standard Pd/C often leads to hydrodechlorination , stripping the chlorine atoms and yielding unsubstituted phenoxyaniline impurities. Iron-mediated reduction is the industry standard for high chemoselectivity.[1]

Reagents & Materials

| Reagent | Role | Equiv. |

| Nitro Intermediate | Substrate | 1.0 |

| Iron Powder (Fe) | Reductant | 5.0 |

| Acetic Acid (AcOH) | Catalyst/Proton Source | 1.2 - 5.0 |

| Ethanol / Water | Solvent System | 1:1 Ratio |

Detailed Protocol

-

Setup : Suspend the Nitro Intermediate (from Step 1) in a mixture of Ethanol and Water (1:1 ratio, ~8 mL per mmol of substrate).

-

Activation : Add Iron powder (5.0 equiv) and Acetic Acid (1.2–5.0 equiv).

-

Alternative: Ammonium chloride (NH₄Cl, 5 equiv) can replace acetic acid for a milder, near-neutral pH reduction, though reaction times may be longer.

-

-

Reaction : Heat the suspension to Reflux (80°C) with vigorous stirring.

-

Monitoring : Monitor by TLC (Ethyl Acetate/Hexane). The product (aniline) will be more polar than the nitro starting material and often fluorescent under UV.

-

Workup :

-

Cool to room temperature.

-

Filtration : Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethanol or Ethyl Acetate.[6]

-

Concentration : Evaporate the Ethanol under reduced pressure.

-

Extraction : Basify the remaining aqueous phase with saturated NaHCO₃ (pH ~8-9).[1] Extract with Ethyl Acetate (3x).

-

Drying : Wash combined organics with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.

-

-

Purification :

-

The crude material is often pure enough (>95%) for subsequent steps.

-

If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Analytical Validation

| Parameter | Specification / Observation |

| Appearance | Off-white to light brown solid.[1] |

| Molecular Weight | 254.11 g/mol |

| Mass Spec (ESI+) | m/z = 254 [M+H]⁺ |

| LC-MS Retention | ~2.77 min (C18 column, typical gradient) |

| ¹H NMR (Diagnostic) | Look for the broad singlet (NH₂) around 3.5–5.0 ppm.[1] The aromatic region will show a complex pattern due to the two non-equivalent rings. |

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Yield (Step 1) | Incomplete deprotonation of phenol.[1] | Ensure K₂CO₃ is dry; increase stirring time before adding nitrobenzene. |

| Impurity: Dechlorinated Product | Used H₂/Pd in Step 2. | STOP. Switch to Fe/AcOH or SnCl₂ reduction immediately. |

| Incomplete Reduction | Old/Oxidized Iron powder. | Use fresh fine powder or activate Zn/Fe with dilute HCl wash prior to use. |

Safety & Handling (E-E-A-T)

-

3,4-Dichloronitrobenzene : Potent skin sensitizer and methemoglobinemia agent.[1] Handle in a fume hood with nitrile gloves.

-

3-Chlorophenol : Toxic by inhalation and skin contact.[1] Corrosive.

-

Iron Waste : The filter cake from Step 2 contains iron oxides and may be pyrophoric if dried completely in air. Keep wet and dispose of as hazardous heavy metal waste.

References

-

Addex Pharma S.A. (2009). Patent WO2009/10454: Positive Allosteric Modulators of Metabotropic Glutamate Receptors. Retrieved from . (Describes the specific Fe/AcOH reduction protocol for this exact CAS).

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 24879924: 3-Chloro-4-(4-chlorophenoxy)aniline.[1] (Structural analog data). Retrieved from .

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for SNAr and Bechamp Reduction).

-

BenchChem . Synthesis of 3-Chloro-4-(isopentyloxy)aniline. (Analogous ether synthesis protocols). Retrieved from .

Sources

The Strategic Role of 3-Chloro-4-(3-chlorophenoxy)aniline in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Introduction: A Privileged Scaffold in Modern Oncology

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Within this pursuit, certain molecular scaffolds have emerged as "privileged," demonstrating a remarkable capacity for yielding high-affinity ligands for multiple kinase targets. 3-Chloro-4-(3-chlorophenoxy)aniline is one such scaffold, a key pharmaceutical intermediate whose structural and electronic properties are pivotal in the synthesis of a class of dual-target tyrosine kinase inhibitors. Its utility is exemplified in the development of therapeutics targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical drivers in the proliferation of various solid tumors.[1][2][3]

The strategic placement of chloro- and phenoxy- substituents on the aniline ring system imparts a unique combination of lipophilicity, hydrogen bonding potential, and conformational rigidity. These features are instrumental in achieving high potency and favorable pharmacokinetic profiles in the final drug substance. This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in the synthesis of advanced kinase inhibitors, an elucidation of the targeted biological pathways, and essential safety and handling information for researchers in the field.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloro-4-(4-chlorophenoxy)aniline |

| CAS Number | 84865-99-6[4] | 24900-79-6[5] |

| Molecular Formula | C₁₂H₉Cl₂NO[4] | C₁₂H₉Cl₂NO[5] |

| Molecular Weight | 254.11 g/mol [4] | 254.11 g/mol [5] |

| Appearance | Solid (form may vary) | Solid |

| Melting Point | Not explicitly available | 73-77 °C[5] |

Safety and Handling:

Substituted anilines, particularly halogenated ones, are known to be toxic and require careful handling.[6][7][8]

-

Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[6] There is a danger of cumulative effects.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][7]

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative via Nucleophilic Aromatic Substitution

This protocol details a representative method for the synthesis of a 4-anilinoquinazoline derivative, a core structure in many EGFR/HER2 inhibitors, using this compound. The reaction proceeds via a nucleophilic aromatic substitution, where the aniline nitrogen displaces a leaving group (typically a halogen) on the 4-position of the quinazoline ring.

Materials:

-

This compound

-

4-Chloro-6-iodoquinazoline (or other suitably substituted 4-chloroquinazoline)

-

Isopropanol (IPA)

-

Hydrochloric Acid (HCl) in Isopropanol (optional, for salt formation)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-iodoquinazoline (1.0 equivalent).

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen.

-

Solvent Addition: Add isopropanol to the flask to create a slurry of the 4-chloro-6-iodoquinazoline.

-

Addition of Aniline: In a separate container, dissolve this compound (1.0-1.2 equivalents) in isopropanol.

-

Reaction Initiation: Slowly add the aniline solution to the stirred slurry of the quinazoline derivative at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold isopropanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to obtain the final 4-anilinoquinazoline derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is a standard precaution in many organic syntheses to prevent unwanted side reactions and degradation of reagents and products.

-

Isopropanol as Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point for the reaction temperature and can dissolve the reactants to a sufficient extent.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Slight Excess of Aniline: A slight excess of the aniline can help to drive the reaction to completion.

Caption: Synthetic workflow for a 4-anilinoquinazoline derivative.

Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Pharmaceuticals derived from this compound, such as Lapatinib, function as potent inhibitors of the intracellular tyrosine kinase domains of both EGFR (also known as HER1) and HER2.[1][2] These receptors are members of the ErbB family of receptor tyrosine kinases and play a crucial role in regulating cell growth, proliferation, and survival.[9][10]

In many cancers, these receptors are overexpressed or mutated, leading to their constitutive activation and uncontrolled cell growth.[9][11] The binding of a ligand (in the case of EGFR) or heterodimerization (for HER2) triggers a conformational change that activates the intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2][12]

The kinase inhibitor, synthesized from the this compound intermediate, acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing the phosphorylation and activation of downstream signaling molecules.[1] This blockade of the MAPK and PI3K/Akt pathways ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells that are dependent on these signaling pathways for their survival.[2][3]

Caption: Inhibition of EGFR and HER2 signaling pathways.

Conclusion

This compound stands out as a valuable and versatile pharmaceutical intermediate. Its structural attributes make it an ideal starting material for the synthesis of potent dual kinase inhibitors targeting the EGFR and HER2 signaling pathways, which are fundamental to the progression of numerous cancers. The protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this important building block in the ongoing development of next-generation targeted therapies.

References

- Mechanism of Action. (n.d.). In Lapatinib for Advanced or Metastatic Breast Cancer - PMC.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Lapatinib Ditosylate Hydrate?

- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. (n.d.).

- EGFR and HER2 signaling in breast cancer brain metastasis - PMC. (n.d.).

- BreastCancer.org. (2025, December 23). Lapatinib (Tykerb): What to Expect, Side Effects, and More.

- ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib...

- The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC - NIH. (2017, December 1).

- MDPI. (2024, July 11). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics.

- Healio. (n.d.). Pathophysiology and Molecular Pathways | Clinical Guidance.

- Cell Signaling Technology. (n.d.). ErbB/HER Signaling.